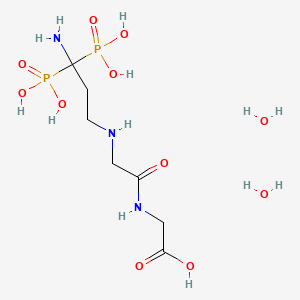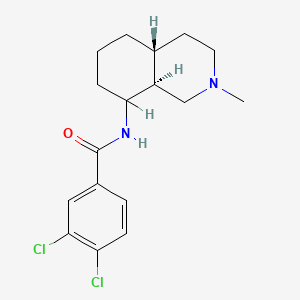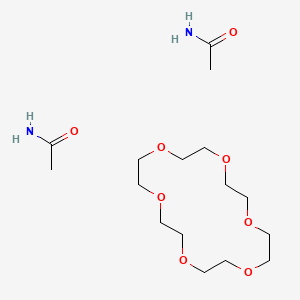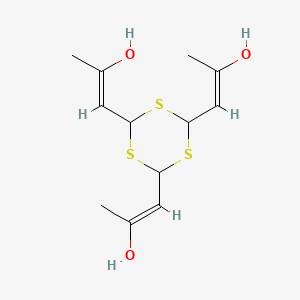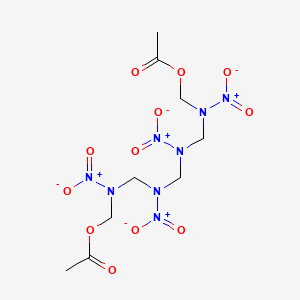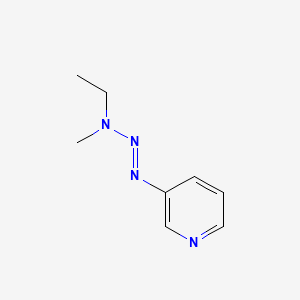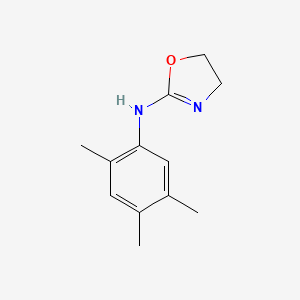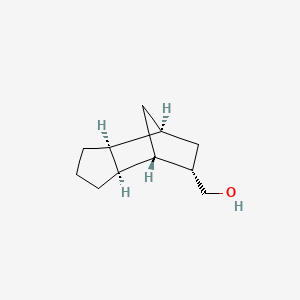
4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol is a complex organic compound with the molecular formula C11H18O It is characterized by its unique tricyclic structure, which includes a methanol group attached to an indene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts, controlled temperatures, and pressures to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions
(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, alkanes, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol
- (3aS,4S,5S,7S,7aS)-Octahydro-4,7-methano-1H-indene-5-methanol
- (3aR,4R,5R,7R,7aR)-Octahydro-4,7-methano-1H-indene-5-methanol
Uniqueness
The uniqueness of (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
56942-93-9 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
[(1S,2S,6S,7S,8S)-8-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C11H18O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h7-12H,1-6H2/t7-,8-,9+,10+,11-/m1/s1 |
InChI-Schlüssel |
HSPRVWPULGKMRC-SAVGLBRCSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@@H]3CO |
Kanonische SMILES |
C1CC2C(C1)C3CC2CC3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



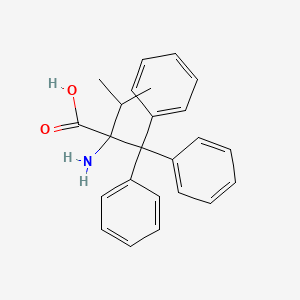
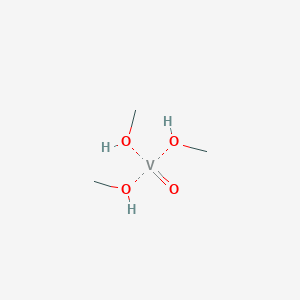
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)

